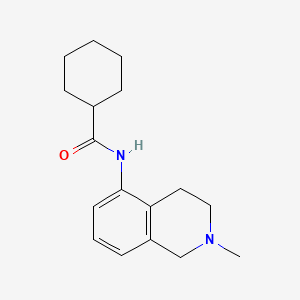
m-Cresyl propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
m-Cresyl propionate: is an organic compound that belongs to the class of esters. It is derived from m-cresol (3-methylphenol) and propionic acid. This compound is known for its pleasant odor and is often used in the fragrance industry. Its chemical structure consists of a benzene ring substituted with a methyl group and a propionate ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Esterification Reaction: m-Cresyl propionate can be synthesized through the esterification of m-cresol with propionic acid. This reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water, which drives the reaction towards ester formation.
Industrial Production Methods: In an industrial setting, the esterification process is often conducted in large reactors with continuous removal of water using azeotropic distillation. The use of catalysts like sulfuric acid or ion-exchange resins can enhance the reaction rate and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: m-Cresyl propionate can undergo oxidation reactions, particularly at the methyl group on the benzene ring. Common oxidizing agents include potassium permanganate and chromic acid, leading to the formation of carboxylic acids.
Reduction: The ester group in this compound can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions. For example, nitration using nitric acid and sulfuric acid can introduce nitro groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Nitric acid, sulfuric acid.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro compounds.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Fragrances: m-Cresyl propionate is used as an intermediate in the synthesis of various fragrance compounds due to its pleasant odor.
Polymer Industry: It can be used as a monomer or comonomer in the production of specialty polymers.
Biology and Medicine:
Antimicrobial Agents: Derivatives of this compound have been studied for their potential antimicrobial properties.
Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds.
Industry:
Solvents: this compound can be used as a solvent in various industrial applications.
Pesticides: It is used as an intermediate in the synthesis of certain pesticides.
Mecanismo De Acción
The mechanism of action of m-Cresyl propionate largely depends on its functional groups. The ester group can undergo hydrolysis to release m-cresol and propionic acid. m-Cresol can interact with cellular membranes, causing disruption and exhibiting antimicrobial properties. The aromatic ring can also participate in various biochemical pathways, leading to diverse biological effects.
Comparación Con Compuestos Similares
m-Cresol (3-Methylphenol): A precursor to m-Cresyl propionate, known for its antiseptic properties.
p-Cresol (4-Methylphenol): An isomer of m-cresol, used in the production of antioxidants and disinfectants.
o-Cresol (2-Methylphenol): Another isomer of m-cresol, used in the synthesis of resins and plasticizers.
Uniqueness of this compound:
Fragrance Industry: this compound is particularly valued for its pleasant odor, making it a preferred choice in the fragrance industry.
Versatility: Its ability to undergo various chemical reactions and serve as an intermediate in multiple industrial applications highlights its versatility.
Propiedades
Número CAS |
51233-77-3 |
|---|---|
Fórmula molecular |
C10H12O2 |
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
(3-methylphenyl) propanoate |
InChI |
InChI=1S/C10H12O2/c1-3-10(11)12-9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3 |
Clave InChI |
BWVHRHNRHJKPAH-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)OC1=CC=CC(=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methanamine, N-[(3-methoxyphenyl)methylene]-, N-oxide](/img/structure/B14663615.png)
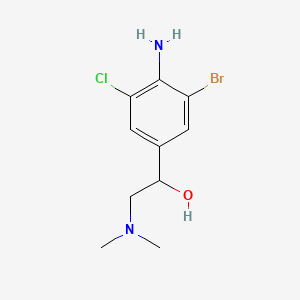
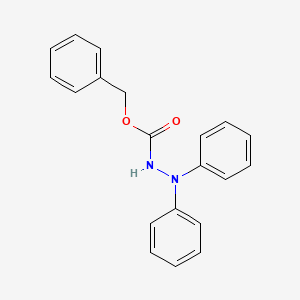
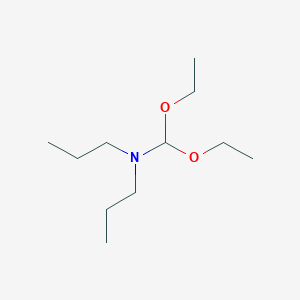

![[(1-Phenylethyl)selanyl]benzene](/img/structure/B14663644.png)
![2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]hept-2-ene](/img/structure/B14663646.png)
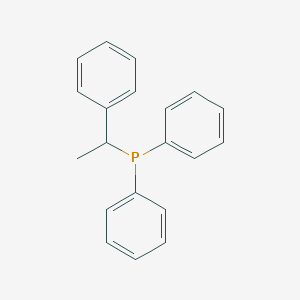
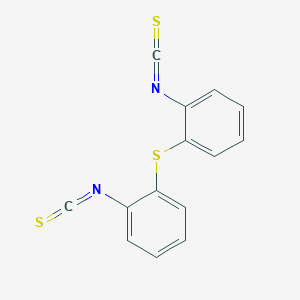

![1-[(2-Hydroxyethyl)sulfanyl]dodecan-2-OL](/img/structure/B14663678.png)

